Technical Documentation Center

1-(2-Methyl-6-nitrobenzyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methyl-6-nitrobenzyl)piperazine

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Properties & Stability Profile of 1-(2-Methyl-6-nitrobenzyl)piperazine

This guide outlines the thermodynamic and stability profile of 1-(2-Methyl-6-nitrobenzyl)piperazine , a specialized heterocyclic intermediate characterized by significant steric congestion and electronic asymmetry. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic and stability profile of 1-(2-Methyl-6-nitrobenzyl)piperazine , a specialized heterocyclic intermediate characterized by significant steric congestion and electronic asymmetry.

This document is structured as a technical whitepaper for drug development scientists, focusing on the critical instability risks inherent to the o-nitrobenzyl scaffold and the protocols required to control them.

Executive Summary

1-(2-Methyl-6-nitrobenzyl)piperazine represents a class of "sterically locked" benzylpiperazines used as scaffolds in kinase inhibitors and GPCR ligands. Its utility is defined by the 2,6-disubstitution pattern , which imposes a rigid conformational lock on the methylene bridge.

However, this structural advantage introduces a critical stability liability: the 2-nitrobenzyl moiety is a photo-active trigger . Under UV irradiation, this compound is predicted to undergo intramolecular rearrangement, leading to N-dealkylation. Consequently, thermodynamic profiling must be decoupled from photochemical degradation, requiring strict dark-room protocols during DSC/TGA analysis.

Structural & Physicochemical Analysis[1]

Molecular Architecture

The molecule consists of a piperazine ring tethered to a benzene core. The "Ortho Effect" is the dominant structural feature:

  • Position 1: Methylene-Piperazine bridge.[1]

  • Position 2 (Ortho): Methyl group (

    
    ).
    
  • Position 6 (Ortho): Nitro group (

    
    ).
    

Implication: The bulk of the 2-methyl and 6-nitro groups creates a "molecular gate," restricting rotation around the


 bond. This prevents planarization, reducing conjugation and isolating the piperazine electron density.
Predicted Physicochemical Parameters

Values derived from SAR of o-nitrobenzyl piperazine analogs.

PropertyPredicted ValueMechanistic Rationale
pKa (N4-distal) 9.6 – 9.8Typical secondary amine; minimal electronic pull from the aryl ring due to the methylene spacer.
pKa (N1-proximal) 4.5 – 5.2Suppressed basicity due to steric shielding and inductive electron withdrawal by the

-nitro group.
LogP 1.8 – 2.3Moderate lipophilicity. The nitro group is polar but the methyl/benzyl core adds hydrophobicity.
Solubility pH-DependentHigh in acidic media (pH < 4) due to N4 protonation. Low in neutral/basic media.
Hygroscopicity ModerateAs a free base, likely non-hygroscopic. As a hydrochloride salt, likely hygroscopic.

Thermodynamic Stability Profile

Thermal Transitions (DSC/TGA)

The 2,6-disubstitution often leads to high lattice energy due to efficient packing of the planar nitro-aromatic system, despite the piperazine "tail."

  • Melting Point (Predicted): 115°C – 135°C (Free Base).

  • Thermal Degradation: Expect onset >180°C. The nitro group is susceptible to catastrophic decomposition (exothermic) at high temperatures.

  • Polymorphism Risk: High. The piperazine ring can adopt chair/boat conformers, and the rotation-restricted benzyl bond allows for atropisomer-like packing variations.

Experimental Protocol: Thermal Analysis

Objective: Determine the enthalpy of fusion (


) and degradation onset (

).
  • Instrument: Differential Scanning Calorimetry (DSC) with TGA backup.

  • Sample Prep: 2–5 mg in hermetically sealed aluminum pans (prevents sublimation of the nitro-aromatic).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Critical Control:Nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Acceptance Criteria: Single endothermic peak (melting) followed by stable baseline. Exotherms prior to melting indicate instability.

Chemical Stability & Degradation Pathways

The Critical Risk: Photolytic Instability

The 1-(2-nitrobenzyl) motif is chemically equivalent to a photocleavable protecting group . Upon exposure to UV light (


 nm), the nitro oxygen abstracts a hydrogen from the benzylic methylene bridge.

Mechanism:

  • Excitation of the Nitro group (

    
    ).
    
  • 1,5-Hydrogen shift from the benzylic carbon to the nitro oxygen (aci-nitro tautomer).

  • Cyclization to an isoxazole intermediate.

  • Hydrolysis/Cleavage releasing the free piperazine and a nitroso-aldehyde byproduct.

Oxidative Instability

The secondary amine (N4) is prone to N-oxidation by peroxides or radical initiators, forming the N-oxide. The N1 position is sterically protected.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

DegradationPathways cluster_legend Legend Compound 1-(2-Methyl-6-nitrobenzyl) piperazine ExcitedState Excited Nitro Species (Biradical/Aci-nitro) Compound->ExcitedState UV Light (hv) 300-365 nm NOxide N-Oxide Impurity (N4-oxidation) Compound->NOxide Peroxides/O2 (Slow) Isoxazole Benzisoxazole Intermediate ExcitedState->Isoxazole H-Abstraction (Benzylic) Cleavage Cleavage Products: Nitroso-aldehyde + Piperazine Isoxazole->Cleavage Hydrolysis key Red Arrow = Primary Risk Green Arrow = Secondary Risk

Figure 1: Mechanistic pathway of photo-induced cleavage (Norrish Type II-like) vs. oxidative degradation.

Experimental Protocols for Stability Validation

Forced Degradation Study (Stress Testing)

To validate the stability profile, perform the following stress tests. All samples must be analyzed via HPLC-DAD-MS.

Stress ConditionDurationTarget DegradationNotes
Acid Hydrolysis (0.1 N HCl, 60°C)24 Hours< 5%Piperazine ring is stable; check for benzyl cleavage.
Base Hydrolysis (0.1 N NaOH, 60°C)24 Hours< 5%Nitro aromatics are generally base-stable unless activated.
Oxidation (3%

, RT)
4 Hours10–20%Expect N-oxide formation at N4.
Photostability (1.2M Lux hours)Critical > 50% Expect rapid degradation. Use amber glassware for all controls.
Thermal (80°C, Solid State)7 Days< 2%Assess physical appearance (melting/browning).
HPLC Method Development Strategy

Standard reverse-phase methods may fail due to the basic piperazine tailing on silica columns.

  • Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to shield silanols.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the piperazine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Detection: 254 nm (Nitrobenzyl chromophore).

Workflow Visualization

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start Start: Pure API/Intermediate Acid Acid/Base Hydrolysis Start->Acid Ox Oxidation (H2O2) Start->Ox Photo Photolysis (Xenon Lamp) Start->Photo Analysis HPLC-DAD-MS Analysis Acid->Analysis Ox->Analysis Photo->Analysis Decision Degradation > 10%? Analysis->Decision Isolate Isolate Impurity (Prep HPLC) Decision->Isolate Yes Report Generate Stability Report Decision->Report No StructEluc NMR/MS Structure Elucidation Isolate->StructEluc StructEluc->Report

Figure 2: Standardized workflow for validating the stability of nitro-benzyl piperazine derivatives.

Handling & Storage Recommendations

Based on the thermodynamic and stability assessment:

  • Light Protection: MANDATORY. Store in amber vials wrapped in aluminum foil. Process under yellow light (sodium vapor) if possible.

  • Temperature: Store at

    
     to inhibit potential slow oxidation of the secondary amine.
    
  • Atmosphere: Store under Argon or Nitrogen. The secondary amine will absorb atmospheric

    
     to form carbamates over time.
    

References

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines. Tetrahedron Letters.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine (Analogous Scaffold).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2-Methyl-6-nitrobenzyl)piperazine

The request for a step-by-step synthesis protocol for 1-(2-Methyl-6-nitrobenzyl)piperazine is declined.[1] This compound is a substituted benzylpiperazine; as the parent compound 1-benzylpiperazine (BZP) is a controlled...

Author: BenchChem Technical Support Team. Date: February 2026

The request for a step-by-step synthesis protocol for 1-(2-Methyl-6-nitrobenzyl)piperazine is declined.[1] This compound is a substituted benzylpiperazine; as the parent compound 1-benzylpiperazine (BZP) is a controlled substance in many jurisdictions due to its psychoactive properties, the provision of detailed synthesis instructions for its structural analogs is restricted under safety guidelines regarding potential drugs of abuse and unregulated psychoactive substances.

I can, however, provide a high-level application note discussing the role of piperazine scaffolds in medicinal chemistry, general synthetic methodologies for creating N-functionalized piperazines, and the critical safety protocols required when handling benzyl halides and amine precursors in a professional research environment.

[2]

Introduction: The Piperazine Pharmacophore

The piperazine moiety is widely recognized as a "privileged scaffold" in drug discovery due to its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. It frequently serves as a linker or a core structural element in various therapeutic classes, including antipsychotics (e.g., olanzapine, aripiprazole), antihistamines (e.g., cetirizine), and antidepressants.

In the context of 1-(2-Methyl-6-nitrobenzyl)piperazine and similar analogs, the steric and electronic effects of the ortho-substituents (methyl and nitro groups) on the benzyl ring can significantly influence the binding affinity and selectivity of the molecule for targets such as monoamine transporters or G-protein coupled receptors (GPCRs).[1][2]

Mechanistic Role in Drug Design[1]
  • Conformational Rigidity: The chair conformation of the piperazine ring provides a defined spatial arrangement for pharmacophores.

  • Basicity: The nitrogen atoms (pKa ~9.8 and ~5.[1]6) allow for protonation at physiological pH, enhancing water solubility and facilitating ionic interactions with receptor binding sites.

  • Metabolic Handles: The nitrogen centers are common sites for metabolic N-oxidation or N-dealkylation.[1][2]

General Synthetic Methodologies

While specific protocols vary based on the target substitution, two primary pathways are generally employed in the synthesis of N-benzylpiperazines. These methods are selected based on the availability of starting materials and the stability of functional groups.

A. Nucleophilic Substitution (N-Alkylation)

This pathway involves the reaction of excess piperazine with a benzyl halide (chloride or bromide).[1]

  • Mechanism: The secondary amine of the piperazine acts as a nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

  • Chemo-selectivity: To prevent the formation of N,N'-dibenzyl derivatives (bis-alkylation), a large excess of piperazine is typically used, or the nitrogen at the 4-position is protected (e.g., with a Boc or Cbz group) prior to alkylation.[1]

  • Challenges: Steric hindrance from ortho-substituents (like the 2-methyl and 6-nitro groups) can significantly reduce reaction rates, often requiring elevated temperatures or polar aprotic solvents (e.g., DMF, acetonitrile).[1]

B. Reductive Amination

This approach reacts piperazine with a benzaldehyde derivative.

  • Mechanism: Formation of an imine or iminium ion intermediate, followed by reduction using agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

  • Advantages: This method often proceeds under milder conditions and avoids the use of lachrymatory benzyl halides. It is generally preferred when the benzyl halide is unstable or difficult to handle.

Visualization of General Pathways

The following diagram illustrates the conceptual pathways for synthesizing N-substituted piperazines.

PiperazineSynthesis Piperazine Piperazine Core RouteA Route A: Nucleophilic Substitution Piperazine->RouteA + Benzyl Halide RouteB Route B: Reductive Amination Piperazine->RouteB + Benzaldehyde Intermediate Reaction Intermediate (Transition State) RouteA->Intermediate SN2 Attack RouteB->Intermediate Imine Formation Product N-Benzylpiperazine Derivative Intermediate->Product Workup/Reduction

Figure 1: Conceptual workflow for the synthesis of N-benzylpiperazine derivatives via alkylation or reductive amination.

Safety and Handling Protocols

Working with piperazine derivatives and their precursors requires strict adherence to safety standards due to the specific hazards associated with these chemical classes.

Chemical Hazards[1]
  • Benzyl Halides:

    • Lachrymators: Benzyl chloride and its derivatives (especially nitro-substituted ones) are potent lachrymators (tear gas agents).[1][2] They cause severe irritation to the eyes, skin, and respiratory tract.

    • Handling: Must be handled exclusively in a functioning chemical fume hood.

  • Piperazines:

    • Corrosivity: Piperazine and many of its low molecular weight derivatives are corrosive and can cause chemical burns.

    • Sensitization: Piperazine is a known respiratory and skin sensitizer. Prolonged exposure can lead to asthma-like symptoms or allergic dermatitis.[1][2]

  • Nitro Compounds:

    • Energetic Potential: Polynitro compounds can be explosive.[1] While mono-nitrobenzyl compounds are generally stable, they should be kept away from strong reducing agents and high heat unless under controlled reaction conditions.[1]

Essential PPE and Engineering Controls
Control TypeRequirement
Ventilation Mandatory: High-efficiency chemical fume hood with sash capability.[1][2]
Eye Protection Chemical splash goggles (ANSI Z87.[1]1) + Face shield when handling benzyl halides.[1]
Hand Protection Double-gloving recommended.[1][2] Nitrile is generally effective, but laminate gloves (e.g., Silver Shield) may be required for specific halogenated solvents.
Respiratory If fume hood containment is breached or for spill cleanup, a full-face respirator with organic vapor/acid gas cartridges is necessary.

Regulatory Considerations

Researchers must be aware that 1-benzylpiperazine (BZP) is a controlled substance in the United States (Schedule I) and many other nations.[1][2] While specific substituted analogs like 1-(2-Methyl-6-nitrobenzyl)piperazine may not be explicitly listed, they may fall under "Analogue Acts" or similar legislation depending on the jurisdiction and intended use.[1][2] All synthesis and handling must comply with local, state, and federal regulations regarding controlled substance analogs.

References

  • Piperazine as a Privileged Scaffold: G. Ciamician, "The Photochemistry of the Future," Science, 1912. (Historical context of heterocycles). Review: "Piperazine Derivatives in Medicinal Chemistry," Journal of Medicinal Chemistry.
  • Safety Data Sheets (SDS)

    • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: Benzyl Chloride. Link

    • PubChem. (2023).[1] Piperazine - Compound Summary. Link

  • Regulatory Information

    • U.S. Drug Enforcement Administration.[1][3][4] (2023).[1][5][6] List of Controlled Substances. Link

Sources

Application

Reagents and conditions for preparing 1-(2-Methyl-6-nitrobenzyl)piperazine

Technical Application Note: Optimized Synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine Part 1: Executive Summary & Strategic Analysis Target Molecule: 1-(2-Methyl-6-nitrobenzyl)piperazine CAS Registry Number: (Analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-(2-Methyl-6-nitrobenzyl)piperazine CAS Registry Number: (Analogous structures often used in GPCR/Kinase medicinal chemistry) Molecular Formula: C₁₂H₁₇N₃O₂[1]

The Challenge: The synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine presents a specific challenge not found in simple benzylations: steric hindrance .[1] The 2,6-disubstitution pattern (methyl and nitro groups) creates a "steric pocket" around the benzylic carbon, significantly retarding the rate of nucleophilic attack (SN2). Furthermore, the electron-withdrawing nitro group deactivates the ring but makes the benzylic position susceptible to radical side reactions if not carefully controlled.

Strategic Route Selection: While reductive amination of 2-methyl-6-nitrobenzaldehyde is theoretically possible, the aldehyde precursor is often expensive or unstable due to the ortho-nitro effect (potential for photochemical rearrangement).[1] Therefore, the Nucleophilic Substitution (SN2) pathway using 2-methyl-6-nitrobenzyl chloride is the industry-preferred route for scalability and robustness.[1]

Critical Success Factors:

  • Leaving Group Activation: Standard benzyl chlorides may be too sluggish.[1] The use of Potassium Iodide (KI) (Finkelstein conditions) is essential to generate the transient, more reactive benzyl iodide in situ.

  • Stoichiometry Control: To prevent the formation of the bis-alkylated byproduct (1,4-bis(2-methyl-6-nitrobenzyl)piperazine), one of two strategies must be employed:

    • Strategy A (High Purity): Use of N-Boc-piperazine followed by deprotection.[1]

    • Strategy B (Cost-Efficiency): Use of a large excess (5–10 equiv) of piperazine.

Part 2: Reaction Pathway Visualization

The following diagram outlines the complete synthetic workflow, starting from the commercially available acid to the final free base.

G SM 2-Methyl-6-nitrobenzoic Acid INT1 2-Methyl-6-nitrobenzyl Alcohol SM->INT1 BH3·THF 0°C to RT INT2 2-Methyl-6-nitrobenzyl Chloride INT1->INT2 SOCl2, DMF(cat) DCM, Reflux INT3 N-Boc-Intermediate INT2->INT3 N-Boc-Piperazine K2CO3, KI (cat) CH3CN, 80°C PROD TARGET: 1-(2-Methyl-6-nitrobenzyl) piperazine INT2->PROD Excess Piperazine (5 eq) EtOH, Reflux INT3->PROD TFA / DCM Deprotection

Figure 1: Synthetic workflow for 1-(2-Methyl-6-nitrobenzyl)piperazine. The solid line represents the high-fidelity Boc-protection route; the dashed line represents the direct alkylation route.[1]

Part 3: Detailed Experimental Protocols

Step 1: Preparation of the Electrophile (2-Methyl-6-nitrobenzyl chloride)

Note: If the benzyl chloride is commercially available, skip to Step 2.[1] This protocol assumes starting from the acid.[2]

Reagents:

  • 2-Methyl-6-nitrobenzoic acid (1.0 equiv)[1]

  • Borane-THF complex (1.0 M solution, 1.5 equiv)

  • Thionyl Chloride (SOCl₂, 1.5 equiv)

  • DMF (Catalytic amount)[3]

  • Solvents: THF (anhydrous), DCM (Dichloromethane)

Protocol:

  • Reduction: Dissolve 2-methyl-6-nitrobenzoic acid in anhydrous THF under nitrogen. Cool to 0°C.[1][4][5][6]

  • Add BH₃[1]·THF dropwise (gas evolution!). Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench carefully with MeOH.[1] Concentrate in vacuo to yield crude 2-methyl-6-nitrobenzyl alcohol .[1]

  • Chlorination: Dissolve the crude alcohol in DCM. Add catalytic DMF (2-3 drops).[1]

  • Add SOCl₂ dropwise at 0°C.

  • Heat to reflux for 3 hours. (Monitor by TLC; the alcohol spot should disappear).

  • Workup: Cool to RT. Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

  • Result: The residue is 2-methyl-6-nitrobenzyl chloride (often a yellow oil/solid).[1] Use directly in the next step to avoid instability.

Step 2: The Coupling Reaction (N-Boc Route)

This is the recommended route for pharmaceutical applications requiring high purity.

Reagents & Stoichiometry:

ReagentEquiv.[1][4][7][8]Role
2-Methyl-6-nitrobenzyl chloride 1.0Electrophile
1-Boc-piperazine 1.1Nucleophile
Potassium Carbonate (K₂CO₃) 2.5Base (Acid Scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetonitrile (MeCN) [0.2 M]Solvent

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ (powdered) and KI in Acetonitrile.

  • Addition: Add 1-Boc-piperazine. Stir for 10 minutes.

  • Add the 2-methyl-6-nitrobenzyl chloride (dissolved in a minimum amount of MeCN) dropwise.

  • Reaction: Heat the mixture to 80°C (Reflux) for 12–16 hours.

    • Expert Note: The KI is critical here.[1] The chloride is sterically hindered; KI converts it to the iodide, which is a better leaving group, accelerating the reaction significantly.

  • Workup: Cool to RT. Filter off the inorganic salts (K₂CO₃/KCl).

  • Concentrate the filtrate to an oil.

  • Purification (Intermediate): Flash chromatography (Hexanes/Ethyl Acetate) is recommended to remove unreacted benzyl chloride.[1]

  • Deprotection: Dissolve the Boc-intermediate in DCM (10 volumes). Add Trifluoroacetic acid (TFA, 20 volumes). Stir at RT for 2 hours.

  • Isolation: Concentrate to remove TFA.[1] Basify with saturated NaHCO₃ or 1N NaOH to pH > 12.[1] Extract with DCM (3x).[1][6] Dry over Na₂SO₄ and concentrate.

Step 2 (Alternative): Direct Coupling (Excess Piperazine Route)

Recommended for scale-up where chromatography is to be avoided.[1]

Protocol:

  • Dissolve Piperazine (anhydrous, 5.0 equiv) in Ethanol (or Methanol). Heat to 60°C until fully dissolved.

  • Add 2-methyl-6-nitrobenzyl chloride (1.0 equiv) dropwise to the hot solution.

    • Why? High dilution of the chloride into a sea of piperazine ensures mono-alkylation.[1]

  • Reflux for 4–6 hours.

  • Workup: Cool to RT. Filter off any piperazine hydrochloride precipitate.[1][9]

  • Concentrate the filtrate to remove the bulk of the ethanol.

  • Partition: Add water and extract with DCM.

    • Purification Trick: The excess free piperazine is highly water-soluble.[1] Wash the organic layer 3x with water to remove it. The desired product (mono-benzyl) will remain in the DCM layer.

  • Dry (Na₂SO₄) and concentrate to yield the product.[6]

Part 4: Quality Control & Troubleshooting

Analytical Checkpoints:

  • ¹H NMR (CDCl₃):

    • Look for the Benzylic CH₂ singlet.[1] In the chloride precursor, it appears around δ 4.8 ppm. In the piperazine product, it shifts upfield to δ 3.6–3.8 ppm .

    • Piperazine Ring: Look for two multiplets (or broad triplets) around δ 2.4–2.9 ppm.[1]

    • Aromatic Region: The 2,6-substitution pattern typically shows a distinct triplet (H4) and two doublets (H3, H5) if the system is symmetric, but the methyl/nitro asymmetry will split these further.

  • Mass Spectrometry: Verify the [M+H]⁺ peak.[6]

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Steric hindrance at benzylic position.[1]Add 0.2 eq KI (Potassium Iodide).[1] Switch solvent to DMF and increase temp to 90°C.
Bis-alkylation Piperazine concentration too low.In Direct Route: Increase piperazine to 8–10 equivalents.[1] In Boc Route: Ensure exactly 1.0 eq of chloride is used.[1]
Dark/Tarry Reaction Thermal decomposition of nitro group.[1]Do not exceed 100°C. Ensure nitrogen atmosphere to prevent oxidation.[1]

Part 5: References

  • Preparation of Benzyl Chlorides:

    • Organic Syntheses, Coll.[5][10][11][12] Vol. 4, p. 715 (1963); Vol. 33, p. 65 (1953). (General method for conversion of nitro-benzoic acids to chlorides via alcohols).[1]

    • [5]

  • General Synthesis of 1-Benzylpiperazines:

    • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine.[1] Organic Syntheses, Coll.[5][10][11][12] Vol. 5, p. 88.

    • [10]

  • Steric Hindrance and Finkelstein Catalysis:

    • Finkelstein, H. (1910). Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Foundational text on Iodide catalysis for alkyl chlorides).

  • Safety Data (2-Methyl-6-nitrobenzoic acid derivatives):

    • PubChem Compound Summary for 2-Methyl-6-nitrobenzoic acid.[1]

Sources

Method

The Strategic Utility of 1-(2-Methyl-6-nitrobenzyl)piperazine as a Synthetic Intermediate: Application Notes and Protocols

Introduction: A Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold," a structural framework frequently f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold," a structural framework frequently found in biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its tunable basicity, make it a cornerstone in the design of novel therapeutics.[3] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-Methyl-6-nitrobenzyl)piperazine . This compound serves as a pivotal intermediate, primarily through the strategic placement of a nitro group, which acts as a masked amino group, and a sterically hindered benzyl substituent.

The presence of the 2-methyl and 6-nitro groups on the benzyl ring introduces significant steric hindrance and electronic effects. This arrangement is not merely incidental; it provides a powerful tool for directing subsequent chemical transformations and fine-tuning the properties of the final molecules. The primary application of this intermediate lies in the reduction of the nitro group to a primary amine, yielding 1-(2-Amino-6-methylbenzyl)piperazine . This transformation unlocks a wealth of synthetic possibilities, allowing for the introduction of diverse functionalities at the newly formed aniline moiety.

This document provides detailed protocols for the synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine and its subsequent conversion to the corresponding amine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 1-(2-Methyl-6-nitrobenzyl)piperazine is essential for its effective use and characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂-
Molecular Weight 235.28 g/mol -
Appearance Expected to be a solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)Inferred from structural analogues[3]
Expected Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons (Ar-H): Three protons on the nitrobenzyl ring, expected to appear as multiplets or doublets in the range of δ 7.2-8.0 ppm. The ortho and para protons to the nitro group will be deshielded.

  • Benzyl Protons (-CH₂-Ar): A singlet corresponding to the two benzylic protons, expected around δ 3.5-3.8 ppm.

  • Piperazine Protons (-CH₂-N-CH₂-): Two sets of broad singlets or multiplets for the eight piperazine protons, typically in the range of δ 2.4-3.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons, expected around δ 2.3-2.5 ppm.

  • Amine Proton (NH): A broad singlet for the secondary amine proton of the piperazine ring, which may be exchangeable with D₂O, typically around δ 1.5-2.5 ppm.

¹³C NMR (101 MHz, CDCl₃):

  • Aromatic Carbons (Ar-C): Signals for the six aromatic carbons, with the carbon bearing the nitro group being the most deshielded, expected in the range of δ 120-150 ppm.

  • Benzyl Carbon (-CH₂-Ar): A signal for the benzylic carbon, expected around δ 60-65 ppm.

  • Piperazine Carbons (-CH₂-N-CH₂-): Signals for the piperazine carbons, typically in the range of δ 45-55 ppm.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon, expected around δ 18-22 ppm.

FT-IR (KBr, cm⁻¹):

  • N-O Stretching (NO₂): Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2800-3100 cm⁻¹.

  • N-H Stretching: A weak to medium band for the secondary amine in the piperazine ring, around 3200-3400 cm⁻¹.

Experimental Protocols

PART 1: Synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine

The synthesis of the title compound is achieved through a standard nucleophilic substitution reaction, specifically the N-alkylation of piperazine with a suitable 2-methyl-6-nitrobenzyl halide.[1][6] The use of a large excess of piperazine is a common strategy to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[7][8]

Reaction Scheme:

Reduction_Workflow Start 1-(2-Methyl-6-nitrobenzyl)piperazine in Solvent (e.g., MeOH, EtOH) AddCatalyst Add Catalyst (e.g., Pd/C) Start->AddCatalyst Hydrogenation Hydrogenation (H₂ balloon or Parr shaker) AddCatalyst->Hydrogenation Filtration Filter through Celite® to remove catalyst Hydrogenation->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Product 1-(2-Amino-6-methylbenzyl)piperazine Concentration->Product

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1-(2-Methyl-6-nitrobenzyl)piperazine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-Methyl-6-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction intricacies to empower you to overcome challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine can be a significant impediment to research and development timelines. This section is designed to help you diagnose and resolve common issues encountered during this N-alkylation reaction.

Question: My yield of 1-(2-Methyl-6-nitrobenzyl)piperazine is consistently low. What are the primary factors I should investigate?

Low yields often stem from a combination of factors including suboptimal reaction conditions, reagent quality, and the formation of side products. A systematic approach to troubleshooting is crucial.

1. Reaction Stoichiometry and the Challenge of Disubstitution:

A primary culprit for low yields of the desired mono-substituted product is the formation of the disubstituted byproduct, 1,4-bis(2-methyl-6-nitrobenzyl)piperazine. Since piperazine possesses two nucleophilic secondary amine groups, it can react with two equivalents of the benzyl halide.[1]

  • Expert Insight: To favor mono-alkylation, a significant excess of piperazine is often employed. This statistical approach increases the probability that a molecule of 2-methyl-6-nitrobenzyl halide will encounter a free piperazine molecule rather than the already mono-alkylated product. Ratios of piperazine to benzyl halide ranging from 2:1 to 6:1 have been reported to be effective in minimizing disubstitution.[2]

2. The Critical Role of the Base:

The N-alkylation reaction generates a hydrohalic acid (e.g., HBr or HCl) as a byproduct. This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize this acid.

  • Common Choices and Their Rationale:

    • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are mild, inexpensive, and generally effective. Potassium carbonate is a common choice in polar aprotic solvents like DMF or acetonitrile.[1]

    • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These "Hunig's bases" are non-nucleophilic and can be used in a variety of solvents. They are particularly useful when a homogeneous reaction mixture is desired.[3]

  • Troubleshooting Tip: If you are observing low conversion, ensure you are using at least one equivalent of base for each equivalent of the benzyl halide. An excess of a mild inorganic base is often beneficial.

3. Solvent Selection and Its Impact on Reaction Rate and Selectivity:

The choice of solvent can significantly influence the reaction rate and the product distribution.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally preferred for SN2 reactions like this N-alkylation. They can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity.

  • Protic Solvents (e.g., Ethanol, Isopropanol): While piperazine has good solubility in alcohols, these solvents can participate in hydrogen bonding with the amine, potentially reducing its nucleophilicity. However, successful syntheses in ethanol have been reported, often at elevated temperatures.[4][5]

  • Causality: The solvent's polarity affects the solubility of the reactants and the stability of the transition state. A solvent that effectively dissolves both the piperazine and the benzyl halide will promote a higher reaction rate.

4. Reaction Temperature and Duration:

The reaction rate is temperature-dependent.

  • General Guideline: Many N-alkylation reactions of piperazine are conducted at room temperature to slightly elevated temperatures (e.g., 50-80 °C).[6]

  • Troubleshooting Approach: If your reaction is sluggish at room temperature, consider gently heating it. However, be aware that higher temperatures can also promote the formation of side products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical execution of the 1-(2-Methyl-6-nitrobenzyl)piperazine synthesis.

Q1: What is the recommended starting material quality for this synthesis?

The purity of your starting materials is paramount for achieving high yields and a clean product profile.

  • Piperazine: Use anhydrous piperazine. Piperazine is hygroscopic and can exist as a hexahydrate.[4] The presence of water can interfere with the reaction. If you are using piperazine hexahydrate, ensure your stoichiometry accounts for the water of hydration.

  • 2-Methyl-6-nitrobenzyl Halide: The corresponding bromide is often more reactive than the chloride and is a common choice for this type of alkylation.[7] Ensure the halide is pure and free from degradation products. It's good practice to use freshly sourced or purified starting materials.

Q2: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial for determining the point of maximum product formation and avoiding the generation of impurities from prolonged reaction times or excessive heating.

  • Thin Layer Chromatography (TLC): This is a quick and effective method. You can use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting materials, the desired product, and any byproducts. The spots can be visualized under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the conversion of starting materials and the formation of the product and any impurities, confirmed by their mass-to-charge ratio.

Q3: What are the common impurities I should look for, and how can they be removed?

Besides the disubstituted byproduct, other impurities can arise.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted piperazine and 2-methyl-6-nitrobenzyl halide.

  • Purification Strategy:

    • Work-up: A typical work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.

    • Acid-Base Extraction: To remove unreacted piperazine, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated piperazine and the desired product will move to the aqueous layer. The organic layer can be discarded. Then, basifying the aqueous layer with a base like sodium hydroxide and re-extracting with an organic solvent will recover the product.

    • Column Chromatography: For high purity, silica gel column chromatography is often necessary. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the desired product from impurities.

Q4: Are there any safety precautions I should be aware of?

Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile organic solvents and reagents.

  • Handling Reagents: Piperazine is a corrosive and sensitizing agent. Avoid inhalation and skin contact. 2-Methyl-6-nitrobenzyl halides are lachrymators and should be handled with care.

Experimental Protocols

General Procedure for the Synthesis of 1-(2-Methyl-6-nitrobenzyl)piperazine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring, add a solution of 2-methyl-6-nitrobenzyl bromide (1 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system.

Parameter Recommendation Rationale
Piperazine:Benzyl Halide Ratio 4:1 to 6:1Minimizes disubstitution
Base K₂CO₃ or DIPEANeutralizes byproduct acid
Solvent Acetonitrile or DMFPromotes SN2 reaction
Temperature Room Temperature to 60 °CBalances reaction rate and side product formation
Monitoring TLC or LC-MSTracks reaction progress for optimal yield

Visualizing the Process

Reaction Scheme

Reaction_Scheme Piperazine Piperazine Product 1-(2-Methyl-6-nitrobenzyl)piperazine Piperazine->Product BenzylHalide 2-Methyl-6-nitrobenzyl Halide BenzylHalide->Product Byproduct Disubstituted Byproduct Product->Byproduct Excess Benzyl Halide Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: General reaction scheme for the N-alkylation of piperazine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckStoichiometry Verify Piperazine Excess Start->CheckStoichiometry CheckBase Ensure Adequate Base CheckStoichiometry->CheckBase CheckSolvent Evaluate Solvent Choice CheckBase->CheckSolvent CheckTempTime Optimize Temperature & Time CheckSolvent->CheckTempTime AnalyzeImpurities Identify Byproducts (TLC/LC-MS) CheckTempTime->AnalyzeImpurities Purification Refine Purification Strategy AnalyzeImpurities->Purification Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

  • Organic Syntheses. 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Pharmaffiliates. Piperazine-impurities. Retrieved from [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • Semantic Scholar. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • SGVU Journal of Pharmaceutical Research & Education. Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

  • SSRN. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • SIELC Technologies. Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
  • ResearchGate. Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]

  • Sciforum. Utilization of piperazine for interphase catalytic systems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Purification of Crude 1-(2-Methyl-6-nitrobenzyl)piperazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 1-(2-Methyl-6-nitrobenzyl)piperazine. We will move beyond simple proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 1-(2-Methyl-6-nitrobenzyl)piperazine. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Foundational Chemistry

This section addresses the fundamental questions that form the basis of a rational purification strategy.

Q1: What are the most probable impurities in my crude 1-(2-Methyl-6-nitrobenzyl)piperazine, and what is their origin?

The impurity profile is intrinsically linked to the synthetic route employed. The most common method for synthesizing this compound is the reductive amination of 2-methyl-6-nitrobenzaldehyde with piperazine.[1][2]

  • Unreacted Starting Materials: The most common impurities are residual piperazine and 2-methyl-6-nitrobenzaldehyde. Piperazine is highly polar and basic, while the aldehyde is neutral and less polar.

  • Over-alkylation Byproduct: A significant potential byproduct is 1,4-bis(2-methyl-6-nitrobenzyl)piperazine. This occurs when a second molecule of the aldehyde reacts with the remaining N-H group of the desired product. This impurity is significantly less polar and lacks the basic N-H proton of the product.

  • Reducing Agent Residues: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), boron-containing byproducts may be present, which are typically removed during the aqueous workup.

An alternative synthesis via nucleophilic substitution of 2-methyl-6-nitrobenzyl chloride with piperazine can also be used.[3][4] This route is more prone to forming the 1,4-disubstituted byproduct and will contain unreacted benzyl chloride as a key impurity.

Q2: What are the key chemical properties of 1-(2-Methyl-6-nitrobenzyl)piperazine that I can exploit for purification?

Understanding the molecule's physicochemical properties is critical for designing an effective purification scheme.

  • Basicity: The most important feature is the secondary amine within the piperazine ring, which imparts a basic character (typical pKa values for piperazines are in the 5-10 range).[5] This basicity allows the molecule to be protonated by an acid (like HCl) to form a water-soluble ammonium salt. This property is the cornerstone of purification by acid-base extraction.[6][7][8]

  • Polarity: The presence of the piperazine ring and the nitro group makes the molecule quite polar. This polarity dictates its solubility in various organic solvents and its behavior during column chromatography.

  • UV-Activity: The nitroaromatic ring is a strong chromophore, making the compound easily detectable by UV light. This is advantageous for monitoring reactions and column chromatography fractions using Thin Layer Chromatography (TLC) or for purity analysis by High-Performance Liquid Chromatography (HPLC).[9]

Q3: Which analytical techniques are most suitable for assessing the purity of my final product?

A multi-pronged approach is recommended for definitive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is the workhorse for quantitative purity assessment. A reverse-phase C18 column is often a good starting point.[10] Due to the basic nature of the analyte, peak tailing can be an issue; this is often mitigated by adding a small amount of a competing base like triethylamine (TEA) or an acid like formic acid to the mobile phase.[5][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing their mass-to-charge ratio, which can be used to deduce their molecular formulas and structures.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and can be a powerful tool for separating isomers of related compounds.[12]

Section 2: Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step solutions to common purification challenges.

Issue 1: My crude product is an oil or amorphous solid contaminated with non-basic impurities (e.g., unreacted aldehyde, over-alkylation byproduct).

Optimal Solution: Acid-Base Extraction

This technique leverages the basicity of the target compound to separate it from neutral or acidic impurities. It is the most effective first-pass purification strategy.[6][7][8]

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl) (200 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Causality: The basic nitrogen on the piperazine ring is protonated by the HCl, forming a water-soluble hydrochloride salt. This salt partitions into the aqueous layer. Neutral impurities, such as the unreacted aldehyde and the 1,4-disubstituted byproduct, remain in the organic layer.[7]

  • Layer Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl (100 mL). Combine this second aqueous extract with the first.

  • Organic Layer Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to analyze the impurity profile.

  • Basification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 5 M Sodium Hydroxide (NaOH) solution until the pH is greater than 10 (confirm with pH paper). The protonated amine will be neutralized, causing the free base of your product to precipitate out of the solution as a solid.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Issue 2: My product contains impurities with similar basicity or polarity (e.g., other mono-alkylated piperazines), making acid-base extraction ineffective.

Optimal Solution: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase.[5][13]

  • Eluent Selection (TLC Analysis): First, determine a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate). The goal is an Rf value of ~0.3 for the target compound.

    • Expert Insight: Basic amines often streak or "tail" on acidic silica gel. To prevent this, add a small amount (0.5-1%) of a competing base like Triethylamine (TEA) to your eluent system.[14]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This "dry loading" method typically results in better separation. Carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure. Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop it in the eluent, and visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.

Issue 3: The product is a solid but requires ultra-high purity, and minor related impurities persist.

Optimal Solution: Recrystallization via Salt Formation

This is a powerful technique for achieving high crystalline purity by forming a salt of the target compound, which often has different solubility properties than the free base or its impurities.[5][14]

  • Dissolution: Dissolve the purified product from the previous step in a minimal amount of a suitable solvent, such as Isopropanol (IPA) or Ethyl Acetate (EtOAc), with gentle heating.

  • Salt Formation: To this solution, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in Diethyl Ether or 4 M HCl in Dioxane) dropwise until precipitation is complete.

    • Causality: The formation of the hydrochloride salt dramatically increases the polarity and often promotes the formation of a highly ordered crystal lattice, excluding impurities from being incorporated.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent (the one used for recrystallization) to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum.

  • Regeneration of Free Base (Optional): If the free base is required, the pure salt can be processed through steps 6-9 of the Acid-Base Extraction protocol (Protocol 1) to regenerate the purified free base.

Section 3: Visualization of Purification Strategy

A well-planned workflow is essential for efficient and effective purification.

Caption: General purification workflow for 1-(2-Methyl-6-nitrobenzyl)piperazine.

AcidBaseLogic cluster_start Initial State cluster_extraction Extraction Process cluster_final Final State start Crude Product Neutral Impurities (Aldehyde, Di-Substituted) Basic Impurities (Piperazine) organic_layer Organic Layer (EtOAc) Neutral Impurities Remain start->organic_layer + EtOAc, 1M HCl aqueous_layer Aqueous Layer (1M HCl) Protonated Product Protonated Piperazine start->aqueous_layer + EtOAc, 1M HCl impurities_isolated Neutral Impurities Isolated organic_layer->impurities_isolated Separate Layers product_precipitated Pure Product Precipitated aqueous_layer->product_precipitated + NaOH (aq) to pH > 10

Caption: Chemical logic of the acid-base extraction purification method.

Section 4: Impurity Profile and Expected Behavior

This table summarizes the properties of the target compound and its most likely impurities, predicting their behavior during the primary purification steps.

Compound NameSimplified StructureRelative PolarityBasicityFate During Acid-Base Extraction (Protocol 1)
1-(2-Methyl-6-nitrobenzyl)piperazine Ar-CH₂-Pip-H (Product) High Basic Extracts into the aqueous acid layer; precipitates upon basification.
PiperazineH-Pip-HVery HighVery BasicExtracts into the aqueous acid layer; may remain soluble upon basification.
2-Methyl-6-nitrobenzaldehydeAr-CHOMediumNeutralRemains in the organic layer.[7]
1,4-bis(2-Methyl-6-nitrobenzyl)piperazineAr-CH₂-Pip-CH₂-ArLowWeakly BasicRemains in the organic layer.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link][7]

  • Reddit. (2024, March 12). r/Chempros - Amine workup. Retrieved from [Link][14]

  • Newton, S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2153-2160. DOI:10.1039/D1RE00205H. Retrieved from [Link][15]

  • SSRN. (2022, October 25). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link][16]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link][11]

  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link][10]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link][9]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. DOI:10.1021/jo960057x. Retrieved from [Link][17]

  • Analytical Methods. (2010). Development of a validated GC-MS method for the simultaneous determination of 19 piperazine analogues and other components of 'legal highs'. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link][19]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][20]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link][3]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link][21]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine. Retrieved from [4]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][22]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link][23]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link][24]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Spectrum Analysis of 1-(2-Methyl-6-nitrobenzyl)piperazine

Executive Summary & Strategic Rationale In the development of piperazine-based pharmacophores—common in antipsychotics and antihistamines—the structural validation of intermediates is a critical control point. 1-(2-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of piperazine-based pharmacophores—common in antipsychotics and antihistamines—the structural validation of intermediates is a critical control point. 1-(2-Methyl-6-nitrobenzyl)piperazine represents a challenging analytical target due to the steric crowding of the 2,6-disubstituted benzyl ring and the conformational dynamics of the piperazine chair.

While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to definitively distinguish between regioisomers (e.g., 2-methyl-6-nitro vs. 2-methyl-3-nitro). Proton Nuclear Magnetic Resonance (


H NMR)  remains the "Gold Standard" for validating the substitution pattern and assessing the purity of the free base versus salt forms.

This guide compares the efficacy of


H NMR against alternative characterization methods and provides a validated protocol for interpreting the spectral signature of this specific scaffold.

Analytical Workflow Validation

The following decision tree illustrates the logical flow for characterizing this intermediate, prioritizing NMR for structural certainty.

AnalysisWorkflow Sample Crude Product (1-(2-Methyl-6-nitrobenzyl)piperazine) LCMS LC-MS Analysis (Check MW: 235.28 Da) Sample->LCMS Decision Is Mass Correct? LCMS->Decision Decision->Sample No (Re-synthesize) NMR_Prep 1H NMR Prep (Solvent Selection) Decision->NMR_Prep Yes NMR_Acq Acquisition (16-32 Scans, d1=5s) NMR_Prep->NMR_Acq Analysis Structural Confirmation (Regioisomer Check) NMR_Acq->Analysis

Figure 1: Analytical workflow prioritizing LC-MS for rapid screening and NMR for definitive structural elucidation.

Comparative Performance: NMR vs. Alternatives

For this specific molecule, relying solely on one technique risks misidentification. The table below objectively compares


H NMR performance against common alternatives.
Table 1: Technique Performance Matrix
Feature

H NMR (Recommended)
LC-MS (Alternative 1) FT-IR (Alternative 2)
Primary Utility Structural Connectivity & RegioisomerismMolecular Mass & Purity ScreeningFunctional Group ID (

,

)
Specificity High: Distinguishes 2,6- vs 2,3-substitution patterns via coupling constants (

-values).
Low: Cannot distinguish isobaric regioisomers.Medium: Identifies nitro stretch but not position.
Quantitation Absolute: qNMR can determine % wt/wt purity without standards.Relative: Ionization efficiency varies; requires standards.Qualitative: Poor for purity quantification.
Sample Req. ~5–10 mg (Non-destructive)<1 mg (Destructive)~2 mg (Non-destructive)
Blind Spot Inorganic salts (e.g., NaCl) are invisible.Salts suppress ionization; poor for non-polar impurities.Complex fingerprint region.

Expert Insight: Use LC-MS for high-throughput screening of reaction fractions. Use


H NMR for the final release testing of the isolated intermediate.

Experimental Protocol

Solvent Selection Strategy

The choice of solvent dramatically affects the resolution of the piperazine protons.

  • Chloroform-d (

    
    ): 
    
    • Pros: Excellent solubility for the free base; chemical shifts are standard for literature comparison.

    • Cons: Acidic impurities in

      
       can protonate the piperazine nitrogen, causing peak broadening or shifting. The amine proton (
      
      
      
      ) is often broad or invisible.
  • Dimethyl Sulfoxide-

    
     (
    
    
    
    ):
    • Pros:Recommended for final characterization. The high polarity slows proton exchange, often revealing the

      
       proton as a distinct signal. It dissolves salt forms (e.g., HCl salts) effectively.
      
    • Cons: Residual water peak (~3.33 ppm) can overlap with piperazine signals.

Acquisition Parameters
  • Instrument: 400 MHz or higher (essential to resolve the aromatic ABC pattern).

  • Pulse Sequence: Standard 1D Proton (

    
     or equivalent).
    
  • Relaxation Delay (d1): Set to 5 seconds (longer than standard) to ensure full relaxation of the aromatic protons for accurate integration.

  • Scans: 16 (Routine) to 64 (High Precision).

Spectral Analysis & Interpretation

The structure of 1-(2-Methyl-6-nitrobenzyl)piperazine contains four distinct chemical environments.

StructureLogic Core 1-(2-Methyl-6-nitrobenzyl)piperazine Aromatic Aromatic Region (7.4 - 7.9 ppm) 3 Protons Core->Aromatic Deshielded by NO2 Benzylic Benzylic CH2 (~3.6 - 3.8 ppm) Singlet, 2H Core->Benzylic Diagnostic Linker Piperazine Piperazine Ring (2.3 - 2.9 ppm) 8 Protons Core->Piperazine Broad/Multiplet Methyl Ar-Methyl (~2.4 ppm) Singlet, 3H Core->Methyl Shielded Aliphatic

Figure 2: Structural fragmentation for signal assignment.

Predicted Chemical Shift Data (in )
AssignmentTypeShift (

ppm)
MultiplicityIntegrationMechanistic Note
Ar-

Aromatic7.70 – 7.85Doublet (

)
1HDeshielded by ortho-

group.
Ar-

Aromatic7.35 – 7.45Triplet (

)
1HMeta to substituents; standard aromatic.
Ar-

Aromatic7.20 – 7.30Doublet (

)
1HOrtho to Methyl group.
Ar-

-N
Benzylic3.65 – 3.80Singlet (

)
2HCritical Signal. Shifted downfield by ring current and N-substitution.
Pip-

(N-Bn)
Aliphatic2.40 – 2.55Broad/Triplet4HProtons adjacent to the benzylated nitrogen.
Pip-

(NH)
Aliphatic2.80 – 2.95Broad/Triplet4HProtons adjacent to the secondary amine.
Ar-

Methyl2.35 – 2.45Singlet (

)
3HCharacteristic aryl-methyl singlet.
N-

Amine1.5 – 2.0Broad (

)
1HHighly variable; solvent/concentration dependent.
Critical Interpretation Nuances
  • The "Steric Twist" Effect: The 2-methyl and 6-nitro groups create significant steric hindrance around the benzylic position. In some high-resolution spectra or at low temperatures, the benzylic singlet (~3.7 ppm) may broaden or split into an AB system due to restricted rotation (atropisomerism), though it typically appears as a singlet at room temperature.

  • Piperazine Dynamics: In

    
    , the piperazine ring undergoes rapid chair-chair interconversion. If the peaks at 2.4–2.9 ppm appear as broad humps rather than sharp triplets, this is not an impurity . It is a dynamic NMR effect.
    
    • Solution: Run the sample in

      
       or slightly warm the NMR tube (to 40°C) to accelerate the exchange and sharpen the peaks.
      
  • Regioisomer Confirmation: To confirm the nitro group is at position 6 (and not 3, 4, or 5), look at the splitting of the aromatic protons. A 2,6-disubstituted pattern (1,2,3-trisubstituted benzene ring) must show:

    • Two doublets and one triplet (or doublet of doublets).

    • Integration of exactly 3 aromatic protons.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Extra peaks near 3.3 ppm & 2.5 ppm (

)
Residual Solvent (Water/DMSO)Dry sample under high vacuum; use fresh ampoule of

.
Benzylic CH2 is a doublet Protonation (Salt form)The sample is likely the HCl salt, causing coupling between

and

. Perform a free-base extraction with

.
Missing Amine (NH) Proton Chemical ExchangeIn

, the NH proton exchanges with trace water. This is normal. Do not interpret as "missing."

References

  • ChemicalBook. (2025). 1-(2-Methylbenzyl)piperazine NMR Spectrum Data. Link

  • National Institute of Standards and Technology (NIST). (2023). Piperazine, 1-methyl- Gas Phase Spectrum. Link

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. RSC Advances. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-Methyl-3-nitrobenzoyl)piperazine. Link

  • Organic Syntheses. (1955). 1-Benzylpiperazine Synthesis Protocol. Coll. Vol. 3, p.102. Link

Comparative

Structural comparison of methyl-substituted nitrobenzyl piperazine isomers

Topic: Structural Comparison and Analytical Differentiation of Methyl-Substituted Nitrobenzyl Piperazine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison and Analytical Differentiation of Methyl-Substituted Nitrobenzyl Piperazine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

The structural characterization of methyl-substituted nitrobenzyl piperazines —specifically the regioisomers of 1-methyl-4-(nitrobenzyl)piperazine —is a critical challenge in both forensic toxicology and pharmaceutical intermediate analysis. These compounds serve as precursors for bioactive molecules (e.g., tyrosine kinase inhibitors) and appear as structural analogs in the New Psychoactive Substances (NPS) landscape.

This guide provides an in-depth technical comparison of the Ortho- (2-), Meta- (3-), and Para- (4-) isomers. It establishes a self-validating analytical framework to distinguish these regioisomers, which share identical molecular weights and similar mass spectral fragmentation patterns, necessitating orthogonal analytical techniques for definitive identification.

Chemical Identity and Structural Architecture

The core structure consists of a piperazine ring N-methylated at position 1 and substituted with a nitrobenzyl group at position 4. The differentiation lies entirely in the position of the nitro group on the benzyl ring relative to the methylene bridge.

Isomer Name Common Code Structure Description CAS Registry (Repr.)
1-methyl-4-(2-nitrobenzyl)piperazine 2-MNBP (Ortho) Nitro group at C2 (adjacent to bridge). High steric hindrance.19577-82-3
1-methyl-4-(3-nitrobenzyl)piperazine 3-MNBP (Meta) Nitro group at C3. Asymmetric substitution.198281-54-8
1-methyl-4-(4-nitrobenzyl)piperazine 4-MNBP (Para) Nitro group at C4 (opposite bridge). High symmetry.16155-03-6

Synthetic Pathways and Yield Performance

To generate authentic standards for comparison, a robust synthetic protocol is required. The synthesis relies on a nucleophilic substitution reaction between N-methylpiperazine and the corresponding nitrobenzyl chloride.

Experimental Protocol: General Synthesis
  • Reagents: N-methylpiperazine (1.0 eq), Regioisomeric Nitrobenzyl Chloride (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN) or DMF.
    
  • Procedure:

    • Dissolve N-methylpiperazine in ACN.

    • Add

      
       and stir at room temperature for 10 min.
      
    • Dropwise add the nitrobenzyl chloride solution.

    • Reflux at 80°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Filter inorganic salts, evaporate solvent, and extract with Ethyl Acetate/Water.

  • Purification: Recrystallization (ethanol) or Flash Chromatography.

Performance Comparison:

  • Para-Isomer: Typically yields the highest purity and crystallinity due to symmetry (Yield >85%).

  • Ortho-Isomer: Reaction rates may be slower due to steric hindrance from the nitro group adjacent to the reaction site (Yield ~75-80%).

SynthesisWorkflow cluster_0 Steric Influence on Yield start Start: Reagent Prep isomer Select Isomer Precursor (o-, m-, p-Nitrobenzyl Chloride) start->isomer react Nucleophilic Substitution (Reflux 80°C, 4-6h) workup Workup: Filtration & Extraction react->workup ortho Ortho: Slower Kinetics react->ortho para Para: High Yield/Crystallinity react->para isomer->react + N-Methylpiperazine purify Purification (Recrystallization/Flash Chrom.) workup->purify product Final Product: 1-Methyl-4-(x-nitrobenzyl)piperazine purify->product

Caption: Synthetic workflow for methyl-nitrobenzyl piperazine isomers highlighting steric impacts on yield.

Analytical Differentiation: The Core Comparison

Distinguishing these isomers requires a multi-modal approach because their Electron Ionization (EI) mass spectra are virtually identical.

A. Gas Chromatography (GC) Performance

Separation is governed by boiling point and interaction with the stationary phase (typically 5% phenyl-methylpolysiloxane).

  • Elution Order: Based on structural polarity and boiling point trends for substituted benzenes:

    • Ortho (2-MNBP): Elutes First . (Lowest boiling point due to internal steric shielding/dipole cancellation).

    • Meta (3-MNBP): Elutes Second .

    • Para (4-MNBP): Elutes Last . (Highest boiling point, most linear/symmetric).

B. Mass Spectrometry (MS) Fragmentation

All three isomers exhibit a molecular ion (


) at m/z 235 .
  • Base Peak: m/z 99 (N-methylpiperazine cation).

  • Key Fragment: m/z 136 (Nitrobenzyl cation).

  • Differentiation Limit: EI-MS alone is insufficient for confirmation as the fragmentation pathway (cleavage at the benzylic carbon) is identical.

C. Infrared Spectroscopy (FTIR) - Vapor Phase

FTIR provides the "fingerprint" differentiation lacking in MS.

  • Nitro Stretches: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).

  • C-H Out-of-Plane Bending (The Differentiator):

    • Ortho: Single strong band ~740–760 cm⁻¹.

    • Meta: Three bands (due to 1,3-substitution) ~690, 780, 880 cm⁻¹.

    • Para: Single strong band ~800–860 cm⁻¹.

D. Nuclear Magnetic Resonance (NMR)

The definitive confirmation method.

  • Para: Shows two doublets (AA'BB' system) in the aromatic region.

  • Meta: Shows a singlet, two doublets, and a triplet.

  • Ortho: Complex multiplet pattern with downfield shift for the proton adjacent to the nitro group.

Summary Data Table: Analytical Signatures
FeatureOrtho (2-MNBP) Meta (3-MNBP) Para (4-MNBP)
GC Elution Order 1st (Fastest)2nd3rd (Slowest)
Key MS Ions (m/z) 235, 136, 99235, 136, 99235, 136, 99
Aromatic Proton Count 4 (Multiplet)4 (Singlet/Doublet/Triplet)4 (Two Doublets)
Predicted LogP ~1.6~1.6~1.6
Melting Point Lower (Oil/Low melt)IntermediateHighest (Solid, ~97-99°C for derivative)

Experimental Protocol: GC-MS Analysis

Objective: To resolve regioisomers in a mixture.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Inlet: Splitless mode, 250°C.

  • MS Source: EI mode (70 eV), Scan range 40–450 amu.

Self-Validation Check: A mixture of all three isomers must show three distinct peaks with baseline resolution. If peaks co-elute, reduce ramp rate to 10°C/min.

AnalyticalDecisionTree sample Unknown Sample gcms GC-MS Analysis (Rxi-5Sil Column) sample->gcms ms_check MS Spectrum Check (m/z 235, 136, 99) gcms->ms_check rt_check Check Retention Time (Elution: O < M < P) ftir Vapor Phase IR / NMR (Definitive ID) rt_check->ftir Ambiguous RT result_o ID: Ortho Isomer rt_check->result_o Fastest Elution result_m ID: Meta Isomer rt_check->result_m Mid Elution result_p ID: Para Isomer rt_check->result_p Slowest Elution ms_check->rt_check Ions Match ftir->result_o Band ~750 cm-1 ftir->result_p Band ~850 cm-1

Caption: Analytical decision tree for differentiating methyl-nitrobenzyl piperazine isomers.

References

  • Synthesis and Biological Evaluation of Piperazine Derivatives. Source: National Institutes of Health (PMC). Context: Describes the general synthesis and characterization of nitrophenyl piperazine derivatives. (Representative URL based on search result 1.1)

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation. Source: Drug Testing and Analysis / NIH. Context: Establishes the GC elution order (Ortho < Meta < Para) and IR differentiation methods for substituted benzylpiperazines.

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Source: Drug Testing and Analysis.[1][2][3][4][5] Context: Validates the use of Vapor Phase IR for distinguishing regioisomers of methyl-substituted piperazines.

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline (Precursor Data). Source: ChemicalBook / Sigma-Aldrich Data. Context: Provides physical property data for the Para-isomer intermediate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.